![molecular formula C19H18Br2N4O4 B7729348 N'~1~,N'~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B7729348.png)
N'~1~,N'~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry
Méthodes De Préparation
The synthesis of N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and pentanedihydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide.
Analyse Des Réactions Chimiques
N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazones.
Applications De Recherche Scientifique
N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable metal complexes makes it useful in studying enzyme models and potential enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen and oxygen atoms. These metal complexes can interact with biological targets, such as enzymes or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific metal ion and the biological system being studied .
Comparaison Avec Des Composés Similaires
N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide can be compared with other Schiff base hydrazones, such as:
N’~1~,N’~5~-bis[(E)-(2-methoxybenzylidene)]pentanedihydrazide: This compound has methoxy substituents instead of bromo and hydroxy groups, leading to different reactivity and applications.
N’~1~,N’~5~-bis[(E)-(4-fluorophenyl)methylidene]pentanedihydrazide: The presence of fluorine atoms can significantly alter the compound’s electronic properties and its interactions with metal ions
These comparisons highlight the unique properties of N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide, particularly its potential for forming stable metal complexes and its diverse applications in scientific research.
Propriétés
IUPAC Name |
N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Br2N4O4/c20-14-4-6-16(26)12(8-14)10-22-24-18(28)2-1-3-19(29)25-23-11-13-9-15(21)5-7-17(13)27/h4-11,26-27H,1-3H2,(H,24,28)(H,25,29)/b22-10+,23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYUVSHGUNEAFY-CZGKVYIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Br2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[N'-(4-Dimethylamino-benzylidene)-hydrazino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B7729270.png)
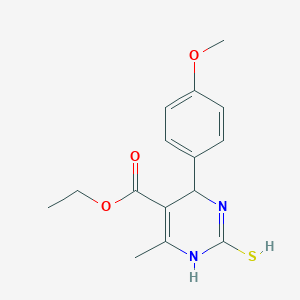
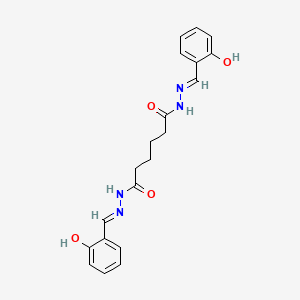
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B7729298.png)
![N'~1~,N'~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B7729318.png)
![N'~1~,N'~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide](/img/structure/B7729323.png)
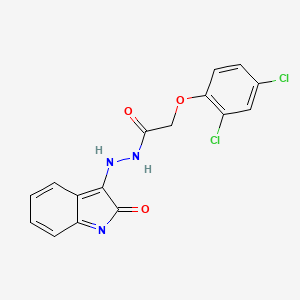
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B7729331.png)
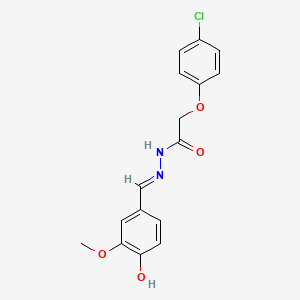
![1-N,3-N-bis[(E)-(2-hydroxyphenyl)methylideneamino]benzene-1,3-dicarboxamide](/img/structure/B7729342.png)
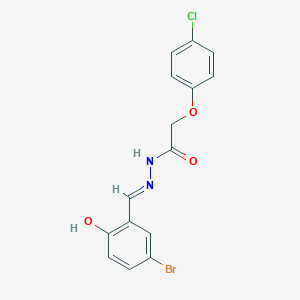
![2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B7729356.png)
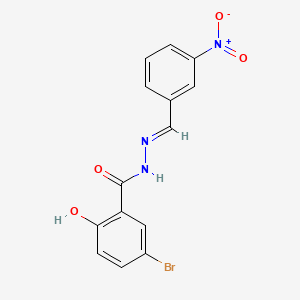
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B7729366.png)
